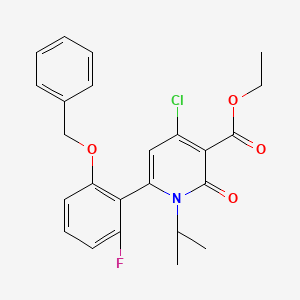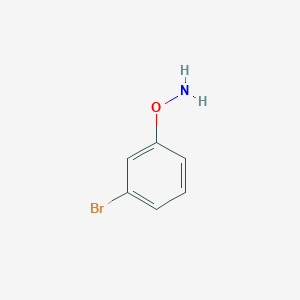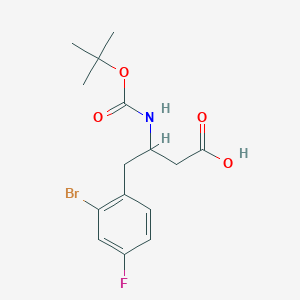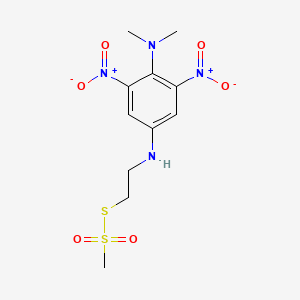
1-N,1-N-dimethyl-4-N-(2-methylsulfonylsulfanylethyl)-2,6-dinitrobenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate involves multiple steps. The starting material is typically 4-dimethylamino-3,5-dinitrobenzene, which undergoes a series of reactions to introduce the ethylamino and methanethiosulfonate groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets research-grade standards .
化学反应分析
Types of Reactions
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
科学研究应用
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Protein Labeling: The compound is used to label proteins for detection and analysis.
Enzyme Inhibition Studies: It is used to study enzyme mechanisms by acting as an inhibitor.
Drug Development: The compound is used in the development of new drugs by serving as a model compound for testing.
作用机制
The mechanism of action of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts normal protein function, making it a valuable tool in studying protein mechanisms and developing enzyme inhibitors .
相似化合物的比较
Similar Compounds
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide: Similar in structure but contains a maleimide group instead of methanethiosulfonate.
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate: Another variant with slight modifications in the functional groups.
Uniqueness
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate is unique due to its specific functional groups that allow for targeted interactions with proteins. Its non-fluorescent nature makes it particularly useful in applications where fluorescence interference needs to be minimized .
属性
分子式 |
C11H16N4O6S2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
1-N,1-N-dimethyl-4-N-(2-methylsulfonylsulfanylethyl)-2,6-dinitrobenzene-1,4-diamine |
InChI |
InChI=1S/C11H16N4O6S2/c1-13(2)11-9(14(16)17)6-8(7-10(11)15(18)19)12-4-5-22-23(3,20)21/h6-7,12H,4-5H2,1-3H3 |
InChI 键 |
MYEDTIJJJXMUDV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])NCCSS(=O)(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
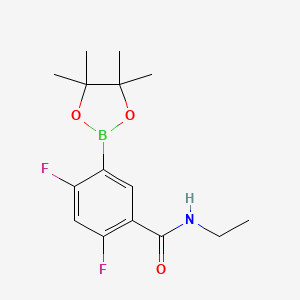
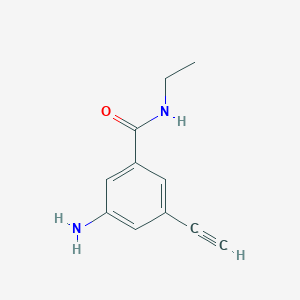
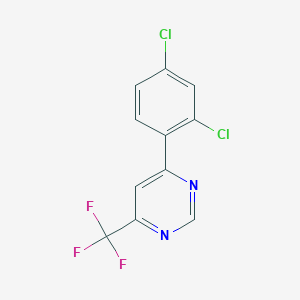
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)

